Chemical structure analysis of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide
Chemical structure analysis of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide
An In-Depth Technical Guide to the Chemical Structure Analysis of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide
Executive Summary
This guide provides a comprehensive framework for the chemical structure analysis and purity assessment of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide, a compound of interest as a potential intermediate in pharmaceutical and agrochemical development.[1] We move beyond simple procedural outlines to deliver a senior application scientist’s perspective on developing a robust, multi-technique analytical strategy. The core philosophy is that of a self-validating system, where orthogonal analytical techniques are integrated to provide an unambiguous confirmation of molecular structure, identity, and purity. This document is intended for researchers, analytical scientists, and drug development professionals who require a thorough understanding of not just how to analyze this molecule, but why specific experimental choices are made to ensure data integrity and trustworthiness.
Foundational Profile: Understanding the Analyte
A successful analysis begins with a comprehensive understanding of the target molecule's intrinsic properties. These characteristics dictate every aspect of the analytical workflow, from sample preparation to the selection of instrumental techniques.
Chemical Identity
The subject of our analysis is 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide. Its core identification parameters are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide | [1] |
| CAS Number | 17733-86-7 | [2] |
| Molecular Formula | C₁₀H₉ClF₃NO | [1][2] |
| Molecular Weight | 251.63 g/mol | [1][2] |
| SMILES | ClCCC(=O)Nc1cccc(c1)C(F)(F)F | [1] |
Structural Features and Their Analytical Implications
The molecule's structure contains several key features that inform our analytical approach:
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Amide Linkage: The central amide bond is susceptible to hydrolysis under strong acidic or basic conditions, a critical consideration for sample storage and chromatographic method development.[1][3]
-
3-Chloropropyl Chain: The terminal chlorine atom provides a distinct isotopic signature in mass spectrometry, serving as a powerful diagnostic tool.
-
3-(Trifluoromethyl)phenyl Group: The potent electron-withdrawing nature of the -CF₃ group influences the electronic environment of the aromatic ring, impacting the chemical shifts in NMR spectroscopy.[1] The fluorine atoms also allow for direct analysis via ¹⁹F NMR.
Physicochemical Properties
These properties are essential for designing practical experimental protocols.
| Property | Value / Observation | Rationale for Consideration |
| Solubility | Low water solubility; soluble in polar aprotic solvents (DMSO, DMF).[1] | Dictates the choice of solvents for NMR, HPLC, and sample handling to ensure a homogeneous solution. |
| Melting Point | Estimated range: 145–155°C.[1] | Provides a preliminary, albeit non-specific, indicator of purity. Impurities typically depress and broaden the melting range. |
| Stability | Stable under inert atmospheres; susceptible to hydrolysis.[1] | Guides the selection of pH for mobile phases in HPLC and dictates appropriate long-term storage conditions (e.g., cool, dry, inert). |
The Core Analytical Strategy: A Multi-technique Workflow
No single technique can provide absolute structural proof and purity. A robust analysis relies on the integration of orthogonal methods. The logical flow of this process is designed to move from initial purification and preliminary checks to definitive structural confirmation and, finally, quantitative purity assessment.
Caption: Overall analytical workflow for 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide.
Spectroscopic Elucidation: Decoding the Molecular Signature
Spectroscopy is the cornerstone of structural analysis, providing detailed information about the connectivity of atoms and the presence of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise structure of an organic molecule in solution.[4] A full suite of experiments (¹H, ¹³C, ¹⁹F) is necessary for an unambiguous assignment.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Expertise Note: DMSO-d₆ is often preferred for amides as it minimizes the exchange rate of the N-H proton, resulting in a sharper, more easily identifiable signal.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the spectrum to TMS.
Predicted ¹H NMR Data and Interpretation
| Protons (Label) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -CH₂-Cl | ~3.8 | Triplet (t) | 2H | Adjacent to a CH₂ group (n=2, n+1=3). Deshielded by the electronegative chlorine atom. |
| -CH₂-CO- | ~2.8 | Triplet (t) | 2H | Adjacent to a CH₂ group (n=2, n+1=3). Deshielded by the carbonyl group. |
| Ar-H | 7.5 - 8.2 | Multiplet (m) | 4H | Complex splitting pattern due to multiple couplings in the meta-substituted aromatic ring. |
| -NH- | ~8.5 (broad) | Singlet (s) | 1H | Amide proton signal, often broad due to quadrupole effects from nitrogen and potential hydrogen bonding.[5] Its chemical shift is highly dependent on concentration and solvent. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial fragmentation information that corroborates the proposed structure.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a suitable solvent such as acetonitrile or methanol.
-
Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be the primary ion of interest.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. Analyze the isotopic pattern.
Data Interpretation: Key Diagnostic Features
-
Molecular Ion: The primary confirmation is the presence of the protonated molecular ion [M+H]⁺ at m/z 252.0397.
-
Chlorine Isotopic Pattern: A critical self-validating feature is the presence of a second peak at [M+2+H]⁺ (m/z 254.0368) with an intensity approximately one-third of the [M+H]⁺ peak. This 3:1 ratio is the characteristic signature of a single chlorine atom.
-
Key Fragments: Fragmentation can provide further structural evidence. Expect to see cleavage at the amide bond, leading to fragments corresponding to the chloropropanoyl and trifluoromethylaniline moieties.
| Fragment | Expected m/z |
| [C₁₀H₉ClF₃NO + H]⁺ | 252.04 |
| [C₃H₄ClO]⁺ | 91.00 |
| [C₇H₅F₃N]⁺ | 160.04 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
Data Interpretation: Characteristic Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Rationale |
| Amide N-H | Stretch | 3400 - 3200 | Confirms the secondary amide group.[6] |
| Carbonyl C=O | Stretch (Amide I) | ~1680 | A strong absorption characteristic of a conjugated amide C=O group.[6] |
| Amide N-H | Bend (Amide II) | ~1550 | A secondary feature confirming the amide linkage. |
| C-F | Stretch | 1350 - 1100 | Strong absorptions indicative of the trifluoromethyl group. |
| C-Cl | Stretch | 800 - 600 | Confirms the presence of the chloroalkane moiety. |
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
While spectroscopy confirms the structure, chromatography is essential for determining the purity of the compound. A well-developed HPLC method can separate the main component from starting materials, by-products, and degradation products.
Protocol: Reverse-Phase HPLC Method
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Expertise Note: The acidic modifier helps to produce sharp, symmetrical peaks by protonating any residual silanols on the stationary phase.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes. This ensures that any less polar impurities are effectively eluted.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or another suitable solvent at a concentration of ~1 mg/mL. Dilute to an appropriate working concentration (~0.1 mg/mL).
-
Analysis: Inject the sample and integrate all peaks. Purity is typically reported as the area percent of the main peak relative to the total area of all peaks.
Integrated Analysis: A Self-Validating System
The true power of this analytical strategy lies in the integration of all data points. Each technique provides a piece of the puzzle, and together they form a coherent and self-validating picture of the molecule's identity and quality.
Caption: Integration of orthogonal analytical data for final confirmation.
-
MS provides the molecular formula (C₁₀H₉ClF₃NO).
-
NMR confirms this formula through proton integration (9H) and carbon count (10 unique carbons) and establishes the precise atom-to-atom connectivity.
-
IR validates the presence of the key functional groups (amide, -CF₃, -Cl) identified by NMR and MS.
-
HPLC quantifies the purity of the sample whose structure has been definitively confirmed by the spectroscopic methods.
This integrated approach ensures the highest level of scientific integrity, providing a trustworthy and authoritative characterization of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide.
References
-
PROPANAMIDE, 3-CHLORO-N-[3-(TRIFLUOROMETHYL)PHENYL]-. ChemBK. [Link]
-
Synthesis and analysis of amides. Royal Society of Chemistry. [Link]
-
Reactions of Amides. Save My Exams. [Link]
-
Organic Nitrogen Compounds VI: Introduction to Amides. Spectroscopy Online. [Link]
-
NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]
-
Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Doc Brown's Chemistry. [Link]
Sources
- 1. 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide (17733-86-7) for sale [vulcanchem.com]
- 2. chembk.com [chembk.com]
- 3. savemyexams.com [savemyexams.com]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. spectroscopyonline.com [spectroscopyonline.com]
